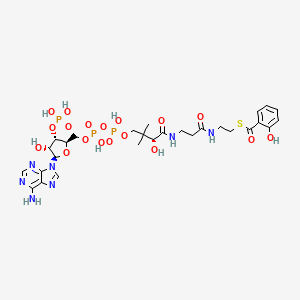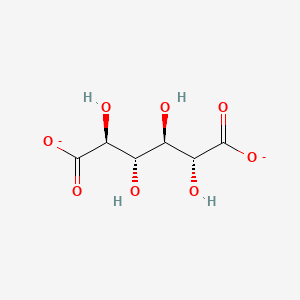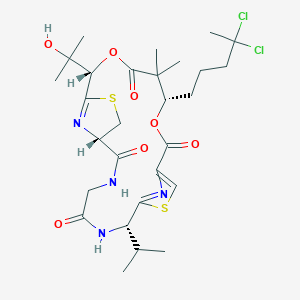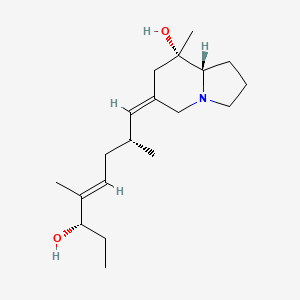
Pumiliotoxin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Pumiliotoxin A is a complex organic molecule with a unique structure. It belongs to the class of indolizidine alkaloids, which are known for their diverse biological activities. This compound is characterized by its intricate stereochemistry and multiple functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pumiliotoxin A typically involves multiple steps, including the formation of the indolizidine core and the introduction of the hydroxy and enylidene groups. Common synthetic routes may include:
Formation of the Indolizidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The hydroxy and enylidene groups can be introduced through selective oxidation and addition reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reactions, and environmentally friendly solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Pumiliotoxin A: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The enylidene group can be reduced to form saturated compounds.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Pumiliotoxin A: has several applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and stereochemistry.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications are explored due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pumiliotoxin A involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolizidine Alkaloids: Compounds like swainsonine and castanospermine share structural similarities.
Pyrrolizidine Alkaloids: These compounds have a similar core structure but differ in functional groups.
Uniqueness
The uniqueness of Pumiliotoxin A lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H33NO2 |
|---|---|
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
(6Z,8S,8aS)-6-[(E,2R,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-8-ol |
InChI |
InChI=1S/C19H33NO2/c1-5-17(21)15(3)9-8-14(2)11-16-12-19(4,22)18-7-6-10-20(18)13-16/h9,11,14,17-18,21-22H,5-8,10,12-13H2,1-4H3/b15-9+,16-11-/t14-,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
CUBVJLHFQCEJGM-SZIIBLSRSA-N |
Isomerische SMILES |
CC[C@@H](/C(=C/C[C@@H](C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O)/C)O |
Kanonische SMILES |
CCC(C(=CCC(C)C=C1CC(C2CCCN2C1)(C)O)C)O |
Synonyme |
alkaloid 307A from Dendrobates pumiliotoxin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


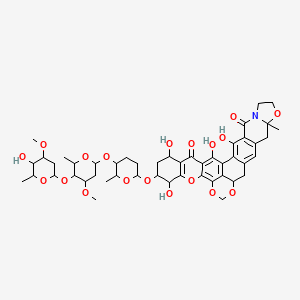
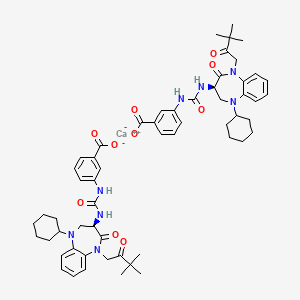
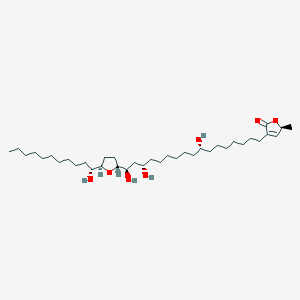

![N-[(3R,4S)-6-cyano-4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-3-yl]acetamide](/img/structure/B1245020.png)
![dodecyl-[(1S,2S,3R,4S,5S,6R)-2-fluoro-3,4,5,6-tetrahydroxycyclohexyl]oxyphosphinic acid](/img/structure/B1245022.png)
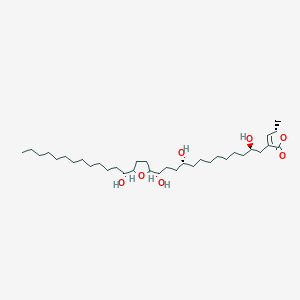
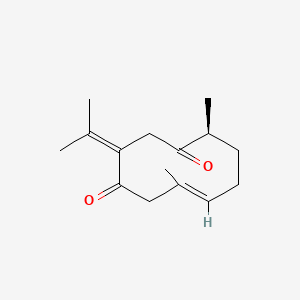
![4-(2-piperazin-1-ylacetyl)-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1245026.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-4,4-difluoro-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxy-12-(3,3-dimethylbutanoyloxy)-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1245027.png)

